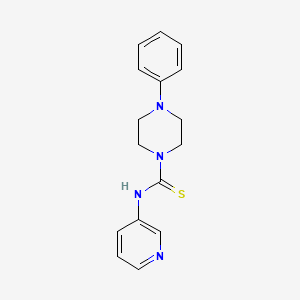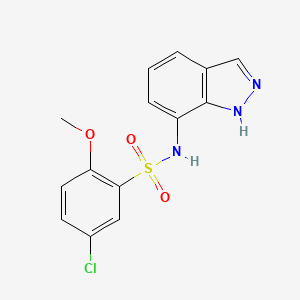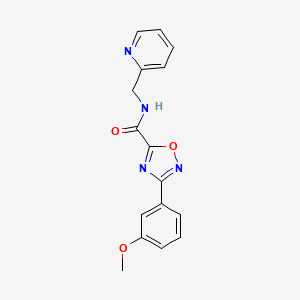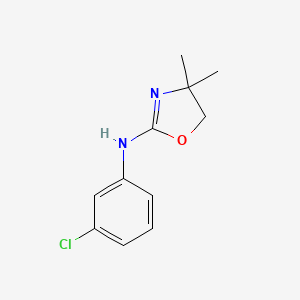
4-phenyl-N-(pyridin-3-yl)piperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-(pyridin-3-yl)piperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a piperazine ring substituted with a phenyl group and a pyridinyl group, along with a carbothioamide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(pyridin-3-yl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions: The phenyl and pyridinyl groups are introduced through substitution reactions.
Reaction Conditions: These reactions are often carried out in the presence of a base such as triethylamine, and solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-phenyl-N-(pyridin-3-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-phenyl-N-(pyridin-3-yl)piperazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent. The compound has shown significant activity against Mycobacterium tuberculosis.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mécanisme D'action
The mechanism of action of 4-phenyl-N-(pyridin-3-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in bacterial cell wall synthesis and metabolic pathways.
Pathways Involved: It inhibits key enzymes, leading to the disruption of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-phenyl-N-(pyridin-2-yl)piperazine-1-carbothioamide
- 4-phenyl-N-(pyridin-4-yl)piperazine-1-carbothioamide
- 4-phenyl-N-(pyridin-3-yl)piperazine-1-carboxamide
Uniqueness
4-phenyl-N-(pyridin-3-yl)piperazine-1-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct biological activities compared to its analogs. The compound’s ability to inhibit Mycobacterium tuberculosis makes it a promising candidate for further drug development .
Propriétés
Formule moléculaire |
C16H18N4S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-phenyl-N-pyridin-3-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C16H18N4S/c21-16(18-14-5-4-8-17-13-14)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8,13H,9-12H2,(H,18,21) |
Clé InChI |
CCEVVYWTXLSSLH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946086.png)


![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B14946103.png)

![2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B14946114.png)
![[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester](/img/structure/B14946115.png)
![Ethyl (2-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}ethyl)carbamate](/img/structure/B14946118.png)
![3-(3-methoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14946129.png)
![dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14946133.png)
![1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine](/img/structure/B14946141.png)
![Ethyl 4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B14946154.png)
